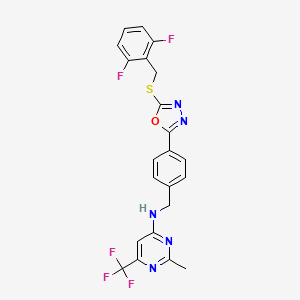

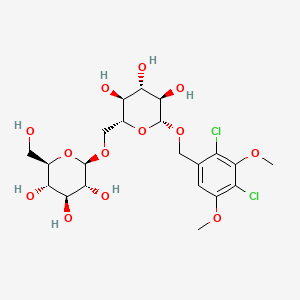

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

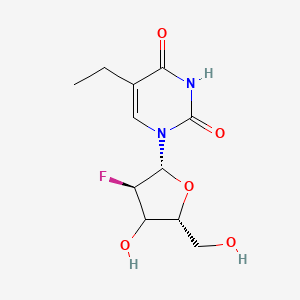

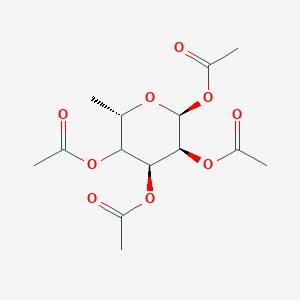

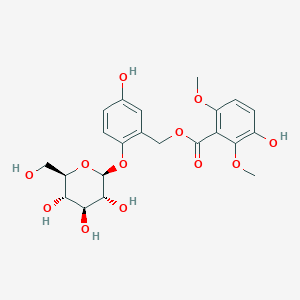

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is a chemical compound known for its anticancer properties. It is particularly effective in inhibiting the proliferation of lung cancer A549 cells with an IC50 value of 29 μM . This compound can be derived from the bulbs of Lilium regale, a plant belonging to the Liliaceae family .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside involves the glycosylation of (2,4-Dichloro-3,5-dimethoxyphenyl) methanol with α-D-glucopyranosyl donors under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Lilium regale bulbs, followed by purification processes to isolate the desired glycoside. The extraction process involves the use of solvents to obtain the crude extract, which is then subjected to chromatographic techniques for purification .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially leading to the removal of chlorine atoms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like sodium methoxide and sodium ethoxide can be employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dechlorinated phenyl derivatives.

Substitution: Substituted phenyl derivatives with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its biological activity, particularly its anticancer properties.

Medicine: Potential therapeutic agent for the treatment of lung cancer and other malignancies.

Industry: Utilized in the development of anticancer drugs and other pharmaceutical applications.

Wirkmechanismus

The anticancer activity of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is primarily attributed to its ability to inhibit the proliferation of cancer cells. The compound targets specific molecular pathways involved in cell division and growth, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell proliferation .

Vergleich Mit ähnlichen Verbindungen

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside: Another glycoside with similar anticancer properties.

(2,6-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside: A structurally related compound with potential anticancer activity.

Uniqueness: (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both chloro and methoxy groups on the phenyl ring. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .

Eigenschaften

Molekularformel |

C21H30Cl2O13 |

|---|---|

Molekulargewicht |

561.4 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |

InChI-Schlüssel |

OIYCDXFPNSBBRE-DWBJODBPSA-N |

Isomerische SMILES |

COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |

Kanonische SMILES |

COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)